molecular formula C14H19N3O3S2 B2397333 N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide CAS No. 1375160-78-3

N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide

Cat. No.: B2397333
CAS No.: 1375160-78-3
M. Wt: 341.44
InChI Key: NHLGLQANWIXABY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of N-methylthiophene-2-sulfonamide with an appropriate acylating agent to introduce the acetamide groupThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The thiophene ring can also interact with biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-16(22(19,20)14-7-4-10-21-14)11-13(18)17(9-8-15)12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLGLQANWIXABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC#N)C1CCCC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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